3-Amino-2,3-dimethylbutan-2-ol

Lipophilicity Drug Discovery ADME

3-Amino-2,3-dimethylbutan-2-ol (CAS 89585-13-7) is a C₆ tertiary vicinal amino alcohol in which a primary amine and a tertiary alcohol occupy adjacent positions on a highly branched butane backbone. The compound has a molecular weight of 117.19 g·mol⁻¹, a computed XLogP3 of –0.2, and a single rotatable bond.

Molecular Formula C6H15NO
Molecular Weight 117.192
CAS No. 89585-13-7
Cat. No. B2639562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,3-dimethylbutan-2-ol
CAS89585-13-7
Molecular FormulaC6H15NO
Molecular Weight117.192
Structural Identifiers
SMILESCC(C)(C(C)(C)O)N
InChIInChI=1S/C6H15NO/c1-5(2,7)6(3,4)8/h8H,7H2,1-4H3
InChIKeyOZSQDNCDEHVGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,3-dimethylbutan-2-ol (CAS 89585-13-7) – Key Physicochemical Properties and Procurement Specifications


3-Amino-2,3-dimethylbutan-2-ol (CAS 89585-13-7) is a C₆ tertiary vicinal amino alcohol in which a primary amine and a tertiary alcohol occupy adjacent positions on a highly branched butane backbone [1]. The compound has a molecular weight of 117.19 g·mol⁻¹, a computed XLogP3 of –0.2, and a single rotatable bond [1]. Commercially, it is supplied as a liquid with purities typically ≥95 % (up to 98 %) and is classified as corrosive (H314) .

Why C₆H₁₅NO Vicinal Amino Alcohols Cannot Be Interchanged with 3-Amino-2,3-dimethylbutan-2-ol


Several regioisomeric vicinal amino alcohols share the identical molecular formula (C₆H₁₅NO) and are often catalogued as interchangeable building blocks. However, their computed and experimentally accessible physicochemical properties diverge significantly. For example, relocating the amino group from the 3- to the 2-position (2-amino-2,3-dimethylbutan-1-ol) raises the XLogP3 from –0.2 to 0.2 and doubles the rotatable bond count from 1 to 2 [1][2]. Such shifts modify lipophilicity, conformational freedom, and hydrogen‑bonding potential, all of which are critical in medicinal chemistry and asymmetric synthesis. Consequently, casual replacement of one isomer by another is chemically unwarranted and can undermine reaction outcomes or biological assay results.

Quantitative Differentiation of 3-Amino-2,3-dimethylbutan-2-ol from Its Closest Analogs


Lipophilicity (XLogP3) Comparison Across C₆H₁₅NO Vicinal Amino Alcohols

3-Amino-2,3-dimethylbutan-2-ol is the most polar among its closest regioisomers according to the XLogP3 algorithm. Its value of –0.2 is 0.2 to 0.6 units lower than that of the 2‑amino, 4‑amino, and tert‑leucinol analogs [1][2][3][4].

Lipophilicity Drug Discovery ADME

Conformational Restriction: Rotatable Bond Count in C₆H₁₅NO Amino Alcohols

The target compound possesses only one rotatable bond, whereas all examined comparators contain two [1][2][3]. This reduced flexibility may translate into a lower entropic penalty upon binding to biological targets.

Conformational Analysis Molecular Design Scaffold Hopping

Purity Specifications and Batch Consistency

While many C₆H₁₅NO amino alcohols are sold at 95 % purity, 3‑Amino‑2,3‑dimethylbutan‑2‑ol is available from Chemscene at ≥98 % purity . The 95 %‑grade material from Fluorochem is accompanied by a certificate of analysis and hazard documentation .

Quality Control Procurement Reproducibility

Physical State and Handling Properties

The target compound is a liquid at ambient temperature, whereas several closely related amino alcohols are crystalline solids (e.g., tert‑Leucinol is a crystalline low‑melting solid ).

Laboratory Handling Formulation Storage

Functional Group Reactivity: Tertiary Alcohol Masking

The tertiary alcohol in 3‑Amino‑2,3‑dimethylbutan‑2‑ol is substantially less prone to oxidation than the primary alcohol present in 2‑amino‑2,3‑dimethylbutan‑1‑ol or tert‑leucinol. This inherent stability can be exploited in multi‑step syntheses where selective primary‑amine functionalization is required without alcohol protection .

Synthetic Utility Protecting Group Strategy Chemoselectivity

Procurement-Relevant Applications for 3-Amino-2,3-dimethylbutan-2-ol


Polar Fragment Library Design

The uniquely low XLogP3 (–0.2) and single rotatable bond make 3‑amino‑2,3‑dimethylbutan‑2‑ol an attractive scaffold for fragment libraries targeting hydrophilic binding pockets. Incorporation of this building block can help achieve Rule‑of‑3 compliance while maintaining rigid geometry [1].

Chiral Ligand and Auxiliary Synthesis

The vicinal arrangement of primary amine and tertiary alcohol facilitates chelation to metal centers. When resolved into enantiopure forms, the compound can serve as a precursor for chiral ligands used in asymmetric catalysis, leveraging the steric bulk of the tertiary alcohol [1].

Structure‑Activity Relationship (SAR) Studies

Because small changes in regioisomerism lead to measurable shifts in logP and conformational flexibility, researchers can use this compound alongside its 2‑amino isomer to systematically probe the impact of lipophilicity and rotatable bonds on potency and selectivity [2].

High‑Purity Building Block for Automated Synthesis

The availability of ≥98 % purity material and its liquid physical state make it suitable for automated parallel synthesis platforms, where consistent quality and ease of handling are critical for generating reliable screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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